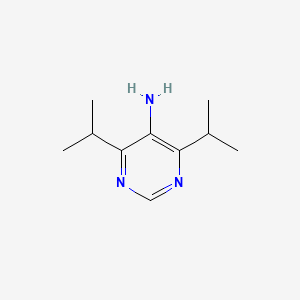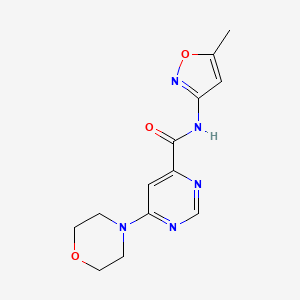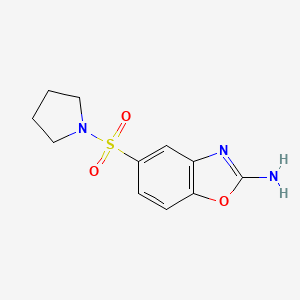
5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 267.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et découverte de médicaments
Le cycle pyrrolidine est un échafaudage polyvalent largement utilisé par les chimistes médicinaux pour concevoir des composés biologiquement actifs. Ses caractéristiques clés incluent :
Modulateurs sélectifs des récepteurs androgènes (SARMs)
Des chercheurs ont synthétisé des dérivés de 4-(pyrrolidin-1-yl)benzonitrile en tant que SARMs. Ces composés ciblent sélectivement les récepteurs androgènes, ce qui pourrait avoir un impact sur la croissance musculaire, la santé osseuse et d'autres processus physiologiques .
Agents antiprolifératifs
Les dérivés de pyrrolidine, y compris ceux contenant le cycle pyrrolidine, ont démontré une activité antiproliférative contre des lignées cellulaires cancéreuses telles que HL-60, HeLaS3 et CCRF–CEM .
Mécanisme D'action
Target of Action
Compounds containing a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that has been reported to have target selectivity .
Mode of Action
The mode of action of such compounds often involves interactions with target proteins, leading to changes in their function. The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
The result of the action of such compounds can vary widely depending on the specific targets and pathways they affect. For example, some pyrrolidine derivatives have shown inhibitory activity against certain enzymes, leading to potential therapeutic effects .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine are largely influenced by its structural components. The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases
Cellular Effects
Compounds with a pyrrolidine ring have been reported to have bioactive properties, suggesting potential effects on cell function
Molecular Mechanism
Given the presence of the pyrrolidine ring, it is plausible that this compound may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity
Propriétés
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c12-11-13-9-7-8(3-4-10(9)17-11)18(15,16)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZSHSBRNGDIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

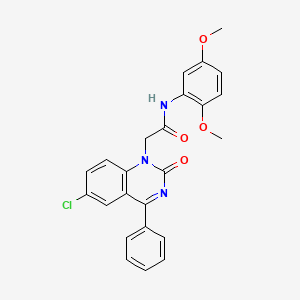

![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2543306.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2543307.png)
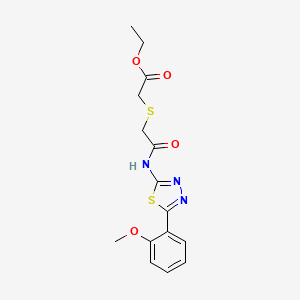
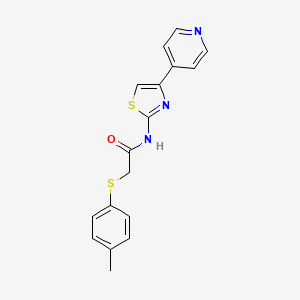
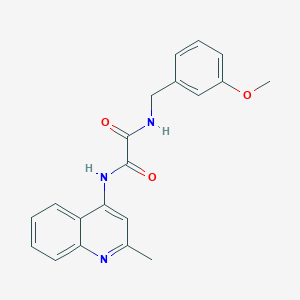
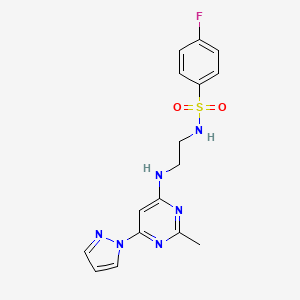
amino}acetamide](/img/structure/B2543317.png)
![1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2543318.png)
![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)
